![molecular formula C25H21N3O5 B4919148 (5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4919148.png)
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline moiety, a methoxyphenyl group, and a furan ring, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final steps involve the formation of the diazinane ring and the incorporation of the furan moiety under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the compound. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development .
Propriétés
IUPAC Name |
(5E)-5-[[4-(1,3-dihydroisoindol-2-yl)-2-methoxyphenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-32-22-12-19(27-13-17-5-2-3-6-18(17)14-27)9-8-16(22)11-21-23(29)26-25(31)28(24(21)30)15-20-7-4-10-33-20/h2-12H,13-15H2,1H3,(H,26,29,31)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXQNDVJSWAHB-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B4919070.png)
![4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide](/img/structure/B4919074.png)
![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4919075.png)
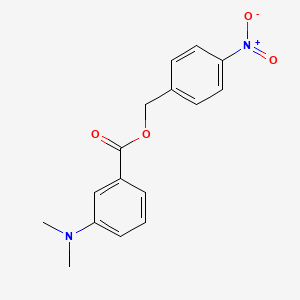
![(5E)-3-[(Phenylamino)methyl]-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4919091.png)
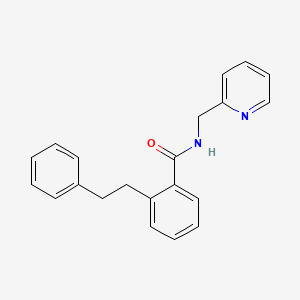
![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutan-2-amine](/img/structure/B4919102.png)
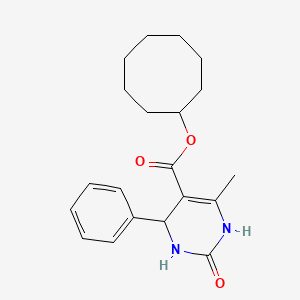
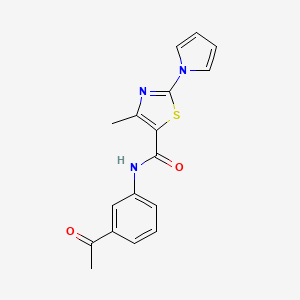
![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-indanecarboxamide](/img/structure/B4919147.png)
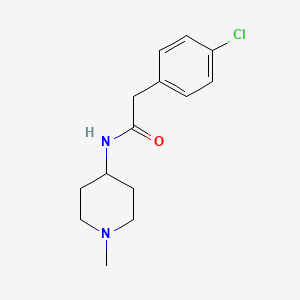
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)
